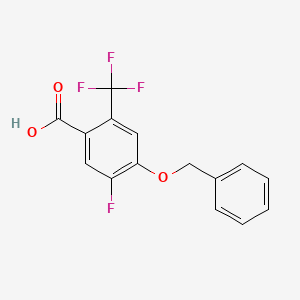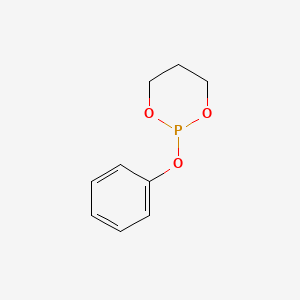
2-Phenoxy-1,3,2-dioxaphosphinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxy-1,3,2-dioxaphosphinane is a cyclic organophosphorus compound with the molecular formula C₈H₉O₃P It is known for its unique structure, which includes a phosphorus atom bonded to two oxygen atoms and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Phenoxy-1,3,2-dioxaphosphinane can be synthesized through the reaction of phenol with phosphorus trichloride (PCl₃) and a diol, such as 1,3-propanediol. The reaction typically involves heating the reactants in the presence of a base, such as pyridine, to facilitate the formation of the cyclic structure. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxy-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide.
Substitution: It can participate in nucleophilic substitution reactions where the phenoxy group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous acids to form phosphoric acid derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Hydrolysis: Aqueous acids or bases can facilitate hydrolysis.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphinanes.
Hydrolysis: Phosphoric acid derivatives.
Aplicaciones Científicas De Investigación
2-Phenoxy-1,3,2-dioxaphosphinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-Phenoxy-1,3,2-dioxaphosphinane involves its ability to interact with various molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its reactivity with nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenoxy-1,3,2-dioxaphosphorinane: A closely related compound with similar reactivity.
2-t-Butylamino-4-methyl-1,3,2-dioxaphosphinane: Another cyclic organophosphorus compound with different substituents.
Uniqueness
2-Phenoxy-1,3,2-dioxaphosphinane is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity compared to other cyclic organophosphorus compounds. Its ability to undergo a variety of chemical reactions and form stable complexes makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
1078-57-5 |
|---|---|
Fórmula molecular |
C9H11O3P |
Peso molecular |
198.16 g/mol |
Nombre IUPAC |
2-phenoxy-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C9H11O3P/c1-2-5-9(6-3-1)12-13-10-7-4-8-11-13/h1-3,5-6H,4,7-8H2 |
Clave InChI |
PAHSFPBHXSPPRG-UHFFFAOYSA-N |
SMILES canónico |
C1COP(OC1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


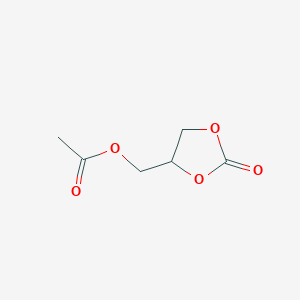
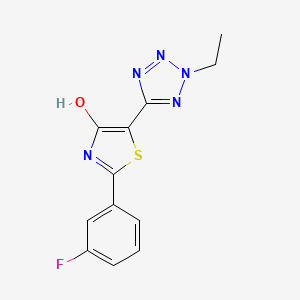
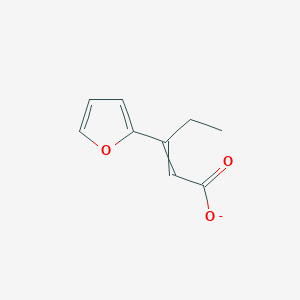
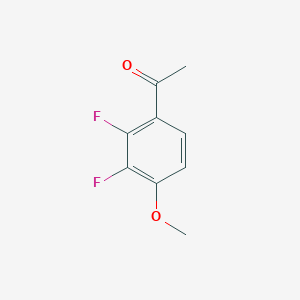
![N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline](/img/structure/B14760962.png)
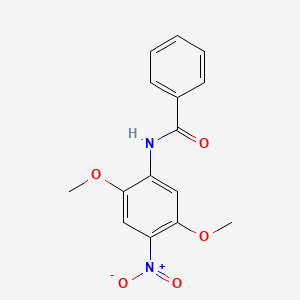

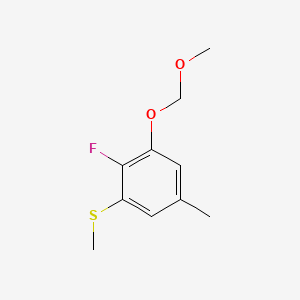
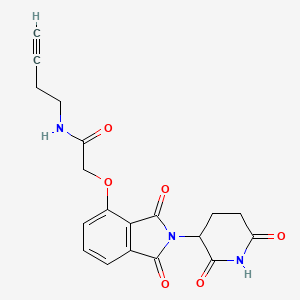
![Tricyclo[3.3.1.1~3,7~]tetrastibazane](/img/structure/B14760995.png)
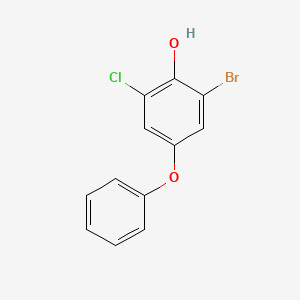
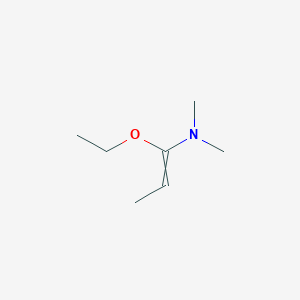
![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)
